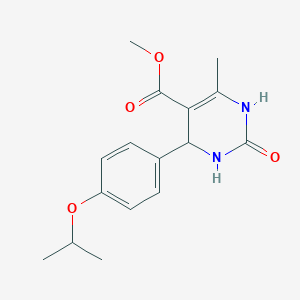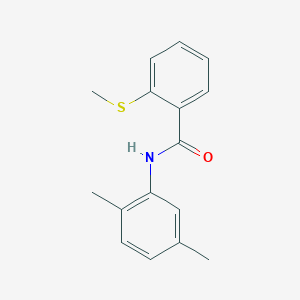![molecular formula C16H16BrNOS B4880853 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4880853.png)
2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the class of thioacetamide derivatives and has been found to possess various biochemical and physiological properties that make it a promising candidate for further research.
作用机制
The mechanism of action of 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide is not fully understood. However, it has been suggested that 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide may exert its effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth. 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has been found to inhibit the activation of NF-κB and reduce the expression of downstream target genes.
Biochemical and Physiological Effects:
2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation and pain. Additionally, 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has been found to induce apoptosis in cancer cells and inhibit their growth.
实验室实验的优点和局限性
2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess potent anti-inflammatory and anti-tumor properties. However, 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide. One area of interest is the development of novel formulations of 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide and its potential therapeutic applications. 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide may also be useful as a tool compound to study the NF-κB signaling pathway and its role in inflammation and cancer. Finally, 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide may have potential as a lead compound for the development of new anti-inflammatory and anti-tumor drugs.
合成方法
The synthesis of 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide involves the reaction of 2-bromobenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-methylphenylacetic acid to yield 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide.
科学研究应用
2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has been shown to inhibit the production of inflammatory cytokines and reduce pain in animal models. Additionally, 2-[(2-bromobenzyl)thio]-N-(3-methylphenyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-12-5-4-7-14(9-12)18-16(19)11-20-10-13-6-2-3-8-15(13)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVQLVZWSKZTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-1-[3-(3,5-dimethylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4880779.png)
![2-{[2-(2-fluorophenoxy)ethyl]amino}ethanol](/img/structure/B4880782.png)
![6-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4880790.png)
![2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4880792.png)
![ethyl 4-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4880795.png)


![N-[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-methyl-2-furamide](/img/structure/B4880833.png)
![2-phenoxyethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4880837.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide](/img/structure/B4880839.png)

![1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B4880860.png)
![ethyl 4-[({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B4880867.png)
![7-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4880873.png)